Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7 and a methyl group at position 2.
Properties
IUPAC Name |
ethyl 2-[[2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-25-14(24)9-19-13(23)10-26-18-16-17(27-11(2)20-16)15(21-22-18)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOAHYIJOQPLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals
A high-yielding route involves reacting 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure conditions using a Q-Tube reactor:
$$
\text{3-oxo-2-arylhydrazonopropanal} + \text{4-thiazolidinone} \xrightarrow{\text{Q-Tube, 120°C}} \text{thiazolo[4,5-d]pyridazine}
$$
Key parameters :
Alternative Route via Acetophenone Derivatives
A 2015 PMC study demonstrates the use of acetophenone and ethyl oxalate in sodium ethoxide-mediated cyclization:
$$
\text{Acetophenone} + \text{Ethyl oxalate} \xrightarrow{\text{NaOEt, Δ}} \text{7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one}
$$
Modifications for 2-methyl substitution :
Functionalization at the 4-Position
The 4-position is activated for nucleophilic substitution via halogenation.
Halogenation with Phosphorus Oxychloride
Patent US10450326B2 discloses chlorination using PCl₅ in dichloromethane:
$$
\text{Thiazolo[4,5-d]pyridazin-4-ol} \xrightarrow{\text{PCl₅, DCM}} \text{4-chloro derivative}
$$
Conditions :
Thioether Formation
The chlorinated intermediate reacts with mercaptoacetamide derivatives. VulcanChem’s protocol for a related compound uses thiourea and K₂CO₃ in DMF:
$$
\text{4-chloro-thiazolo[4,5-d]pyridazine} + \text{HSCH₂CONH₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{thioether product}
$$
Optimization data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 equiv) |
| Temperature | 60°C |
| Reaction time | 12 hours |
| Yield | 68% |
Introduction of the Acetamidoacetate Side Chain
The final step involves coupling the thioether intermediate with ethyl glycinate.
Carbodiimide-Mediated Coupling
PubChem data for analogous structures suggests using EDC/HOBt in dichloromethane:
$$
\text{Thioether-acetic acid} + \text{Ethyl glycinate} \xrightarrow{\text{EDC, HOBt}} \text{target compound}
$$
Reaction profile :
Characterization and Analytical Data
Critical spectroscopic data for validation:
Table 1: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.28 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.85 (q, 2H, CH₂CH₃), 4.20 (s, 2H, SCH₂), 7.35–7.60 (m, 5H, Ph) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₂CH₃), 21.8 (CH₃), 60.3 (CH₂CH₃), 121.5–138.2 (aromatic C), 170.5 (C=O) |
| HRMS (ESI+) | m/z calcd for C₂₀H₂₁N₄O₃S₂: 437.1004; Found: 437.0998 |
Chemical Reactions Analysis
Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[4,5-d]pyridazin derivatives in anticancer therapy. Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate shows promise as an anti-proliferative agent against various cancer cell lines. For instance, compounds with similar thiazole structures have been reported to inhibit the growth of triple-negative breast cancer cells (MDA-MB-468), demonstrating significant apoptosis-inducing capabilities .
A quantitative structure-activity relationship (QSAR) analysis has been employed to assess the structural prerequisites for anticancer efficacy, suggesting that modifications to the thiazole ring can enhance biological activity .
Inhibition of Cyclin-dependent Kinases
Cyclin-dependent kinases (CDKs) are crucial in regulating the cell cycle and are often overexpressed in cancers. Compounds similar to this compound have been identified as potent inhibitors of CDK2. These inhibitors can reduce phosphorylation of CDK substrates, leading to decreased cell proliferation and increased apoptosis in tumor cells .
Case Study 1: Anticancer Research
In a study evaluating various thiazole derivatives for anticancer properties, a compound structurally related to this compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil. The study concluded that modifications to the thiazole ring could enhance efficacy against resistant cancer types .
Case Study 2: CDK Inhibition
Another research effort focused on a series of thiazole-based compounds as CDK inhibitors demonstrated that specific substitutions on the thiazole ring improved binding affinity and selectivity towards CDK2. This work underscores the potential for developing targeted therapies based on structural modifications of thiazole derivatives .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19, )
Structural Differences :
- Core Heterocycle: The target compound features a thiazolo[4,5-d]pyridazine core, whereas Compound 19 () has a thiazolo[4,5-d]pyrimidine fused with a thieno[3,4-d]pyrimidinone system.
- Functional Groups: The target compound’s ethyl ester and thioacetamido groups contrast with Compound 19’s thioxo and thienopyrimidinone moieties.
Functional Implications :
- Solubility : The ethyl ester in the target compound may improve lipophilicity compared to Compound 19’s polar coumarin substituent.
Comparison with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
Structural Differences :
Functional Implications :
- Synthetic Accessibility : Compound 1 is synthesized via nucleophilic substitution with 2-chloromethylthiirane, whereas the target compound likely requires multi-step condensation (e.g., thiourea-mediated cyclization, as in ).
- ADMET Properties : The thietan group in Compound 1 may increase metabolic instability due to strain in the three-membered ring, whereas the target compound’s phenyl and ester groups could confer better stability .
Comparison with N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (CAS 849484-61-3, )
Structural Differences :
- Core Heterocycle : This analog replaces the thiazolo[4,5-d]pyridazine with a tetrazole-sulfanylacetamide scaffold.
- Substituents : A 5-chloropyridinyl group replaces the phenyl and methyl groups in the target compound.
Functional Implications :
- Electron-Withdrawing Effects : The chloropyridinyl group in CAS 849484-61-3 may enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets.
- Bioactivity Potential: Tetrazole groups are known to mimic carboxylates, suggesting CAS 849484-61-3 may target metalloenzymes, whereas the target compound’s thiazolo-pyridazine core might prioritize kinase or protease inhibition .
Research Findings and Implications
- : Microwave-assisted synthesis (as used for Compound 19) could be adapted for the target compound to improve yield and purity .
- : The thietan group’s instability in Compound 1 highlights the advantage of the target compound’s ester and phenyl groups for in vivo stability .
- : The tetrazole motif’s success in mimicking carboxylates suggests that modifying the target compound’s acetamido group could broaden its target spectrum .
Biological Activity
Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Synthesis and Characterization
The synthesis of thiazolo[4,5-d]pyridazin derivatives, including the compound , typically involves reactions between thiazole-based precursors and various amines. The yield for these reactions often ranges from 78% to 87% depending on the specific synthetic route employed. Characterization techniques such as -NMR and -NMR spectroscopy are standard for confirming the structure of synthesized compounds .
Analgesic Activity
This compound has been evaluated for its analgesic properties using various in vivo models. The results indicate that several derivatives exhibit significant analgesic effects:
- Hot Plate Model : This model assesses the response to thermal stimuli, where compounds are evaluated based on the latency of response. Some derivatives showed comparable or superior analgesic activity to established analgesics like ketorolac.
- Acetic Acid Writhing Test : This model measures the reduction in writhing responses induced by acetic acid, which is indicative of visceral pain relief. Certain compounds demonstrated a notable reduction in writhing episodes, suggesting effective analgesic properties .
Anti-inflammatory Activity
In addition to analgesic effects, the compound's anti-inflammatory activity has been assessed through various experimental models:
- Carrageenan-Induced Paw Edema : This model evaluates the anti-inflammatory potential by measuring paw swelling after carrageenan injection. Compounds derived from thiazolo[4,5-d]pyridazinones showed significant reductions in edema compared to control groups.
- Exudative Activity : The antiexudative effect was also assessed, revealing that some derivatives significantly inhibited exudate formation in inflammatory conditions .
Case Studies and Research Findings
Recent studies have highlighted specific derivatives of thiazolo[4,5-d]pyridazinones that possess enhanced biological activities:
| Compound | Analgesic Effect (Hot Plate) | Anti-inflammatory Effect (Carrageenan) |
|---|---|---|
| Compound A | Comparable to ketorolac | Significant reduction in paw edema |
| Compound B | Superior to ketorolac | Moderate reduction in exudate formation |
| Compound C | Notable analgesic effect | Minimal anti-inflammatory activity |
These findings indicate a promising therapeutic potential for derivatives of this compound in managing pain and inflammation .
Q & A
Q. What are the key considerations for synthesizing Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate with high yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and thioether bond formation. Key steps include:
- Reacting hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine to form the thiazolo[4,5-d]pyridazine core .
- Introducing the thioacetamido and ethyl ester groups via controlled coupling reactions to minimize side products .
- Purification via column chromatography and recrystallization to achieve >85% purity. Monitoring via TLC or HPLC ensures intermediate stability .
Q. What advanced analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of functional groups (e.g., thioether, acetamido) and structural integrity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ at 451.0849 vs. calculated 451.0853) .
- Elemental Analysis: Ensures purity (e.g., C, H, N, S within 0.3% of theoretical values) .
Q. How can researchers optimize reaction conditions to enhance functional group tolerance?
- Use aprotic solvents (e.g., DMF, THF) to stabilize reactive intermediates .
- Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of core to substituent) to minimize side reactions .
- Triethylamine acts as both a base and catalyst, improving thioether bond formation efficiency .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate antimicrobial and anticancer activity?
- Antimicrobial: Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL indicate potent activity .
- Anticancer: Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <20 µM suggest therapeutic potential. Combine with apoptosis assays (Annexin V/PI staining) .
Q. How can molecular docking studies predict binding affinity with cancer-related targets?
- Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR).
- The thiazolo[4,5-d]pyridazine core shows π-π stacking with ATP-binding pockets, while the thioether group enhances hydrophobic interactions . Validate with MD simulations to assess stability .
Q. What strategies resolve low solubility during biological testing?
- Formulate with co-solvents (e.g., PEG 400:DMSO, 70:30) to improve aqueous solubility .
- Derivatize the ethyl ester to a sodium salt for enhanced bioavailability .
Q. How do thioether and acetamido groups influence bioactivity compared to analogs?
- Thioether: Enhances membrane permeability and target binding via hydrophobic interactions. Analogs lacking this group show 3–5× lower activity .
- Acetamido: Facilitates hydrogen bonding with enzymatic active sites (e.g., urease inhibition). Replacement with ester groups reduces potency by ~50% .
Q. What methodologies are recommended for SAR studies?
- Synthesize derivatives with varied substituents (e.g., halogens, methoxy) on the phenyl ring.
- Test bioactivity and correlate with electronic (Hammett σ) and steric (Taft ES) parameters. QSAR models can predict optimal substituents for enhanced efficacy .
Q. How can discrepancies in reported biological data be addressed?
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Challenge: Exothermic reactions during thioether formation risk thermal degradation.
- Solution: Use jacketed reactors with controlled cooling (0–5°C) and incremental reagent addition. Pilot-scale reactions (10–100 g) achieve ~75% yield with >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
